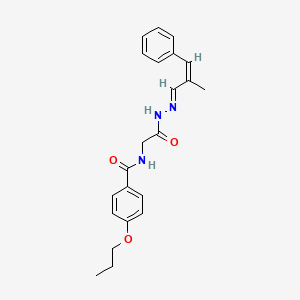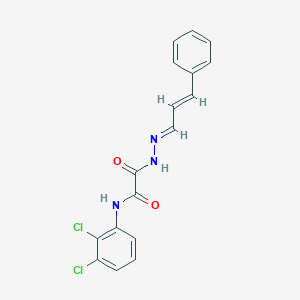
3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from salicylaldehyde and malononitrile.
Formation of Chromene Core: The chromene core is synthesized through a Knoevenagel condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.
Introduction of Propenamide Group: The propenamide group is introduced by reacting the chromene core with 3-methoxypropylamine and acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in various biological processes, such as kinases and proteases.
Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Bind to Receptors: It can bind to specific receptors on the cell surface, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-(3-oxo-1-phenyl butyl-2H-chromen-2-one): Another chromene derivative with similar structural features.
3-(Bromoacetyl)coumarins: Known for their versatile chemical reactivity and biological activities.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: A chromene derivative with distinct pharmacological properties.
Uniqueness
3-(2H-Chromen-3-YL)-2-cyano-N-(3-methoxypropyl)-2-propenamide stands out due to its unique combination of a chromene core with a cyano and propenamide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C17H18N2O3/c1-21-8-4-7-19-17(20)15(11-18)10-13-9-14-5-2-3-6-16(14)22-12-13/h2-3,5-6,9-10H,4,7-8,12H2,1H3,(H,19,20)/b15-10- |
InChI Key |
MQIBOQNMDDMOPP-GDNBJRDFSA-N |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12035524.png)
![9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12035529.png)
![(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035537.png)
![4-[(5-methyl-2-thiophenyl)methylideneamino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12035551.png)

![6-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12035557.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12035568.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12035571.png)
![4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035574.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12035578.png)


![1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12035606.png)
